Benzyl-PEG9-THP

Description

The exact mass of the compound this compound is 588.35096247 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

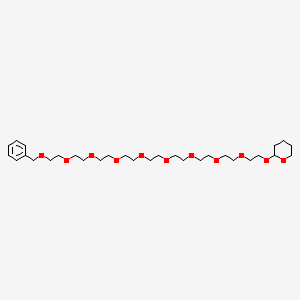

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O11/c1-2-6-29(7-3-1)28-39-25-24-37-21-20-35-17-16-33-13-12-31-10-11-32-14-15-34-18-19-36-22-23-38-26-27-41-30-8-4-5-9-40-30/h1-3,6-7,30H,4-5,8-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOGSHHHOLZUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131917 | |

| Record name | Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669556-53-0 | |

| Record name | Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669556-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Benzyl-PEG9-THP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl-PEG9-THP, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines available data, presents detailed experimental protocols for property determination, and visualizes its application in a typical PROTAC workflow.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 588.73 g/mol | [1] |

| Molecular Formula | C₃₀H₅₂O₁₁ | [1][2] |

| Physical State | Solid at room temperature (predicted/typical) | |

| logP (predicted) | 2.879 | |

| Hydrogen Bond Acceptor Count | 11 | |

| Rotatable Bond Count | 30 | |

| CAS Number | 669556-53-0 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available (Predicted for Benzyl-PEG8-THP: 602.0 ± 55.0 °C) | [3] |

| pKa | Not available | |

| Solubility | Soluble in DMSO. General solubility in other organic solvents not specified. | [2] |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physicochemical properties of PEGylated compounds and bifunctional linkers. These protocols are based on standard analytical techniques in organic and medicinal chemistry.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.

-

The heating rate is then slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

The temperature at which the first liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Purity Indication: A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Determination of Boiling Point (for high molecular weight compounds)

Given the high molecular weight and predicted high boiling point of this compound, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method.

Methodology: Vacuum Distillation

-

Apparatus: A micro-distillation apparatus equipped with a short-path distillation head, a calibrated thermometer, a vacuum pump, and a manometer is assembled.

-

Procedure:

-

A small sample of this compound is placed in the distillation flask with a magnetic stir bar.

-

The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

-

The sample is heated gently with constant stirring.

-

The temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

-

Normalization: The boiling point at atmospheric pressure can be estimated from the observed boiling point at reduced pressure using a pressure-temperature nomograph.

Determination of Solubility

The solubility of this compound in various organic solvents is crucial for its application in PROTAC synthesis.

Methodology: Isothermal Shake-Flask Method

-

Solvent Selection: A range of common organic solvents used in drug discovery are selected (e.g., DMSO, DMF, THF, Dichloromethane, Methanol, Ethanol).

-

Procedure:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The resulting suspensions are filtered through a 0.22 µm syringe filter to remove undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

-

-

Data Presentation: Solubility is expressed in mg/mL or mmol/L.

Determination of pKa

The pKa of a molecule is the pH at which it is 50% ionized. For this compound, the ether linkages are generally not ionizable under physiological conditions. The tetrahydropyran (THP) group is also a stable ether. Therefore, this compound is not expected to have a measurable pKa in the typical aqueous pH range.

Application in PROTAC Synthesis and Function

This compound serves as a heterobifunctional linker in the synthesis of PROTACs. One end of the PEG chain can be functionalized to react with a ligand for a target protein (the "warhead"), while the other end can be modified to attach to a ligand for an E3 ubiquitin ligase (the "anchor"). The PEG9 linker provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein.

PROTAC Synthesis and Mechanism of Action Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a heterobifunctional PEG linker like this compound and its subsequent biological action.

This diagram outlines the two major stages involving a PROTAC. The first stage is the chemical synthesis, where the target protein ligand and the E3 ligase ligand are conjugated to the bifunctional linker. The second stage illustrates the biological mechanism, where the synthesized PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.

References

Benzyl-PEG9-THP CAS number and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG9-THP, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in PROTAC synthesis, and general protocols for its application and evaluation.

Core Compound Details

This compound is a chemical tool used in the field of targeted protein degradation. It belongs to the class of Polyethylene Glycol (PEG)-based linkers, which are commonly employed in the design of PROTACs. The molecule features a nonaethylene glycol (PEG9) chain that provides the necessary spacing between the two ends of a PROTAC. One terminus is protected by a benzyl group, and the other by a tetrahydropyranyl (THP) group.

| Property | Value | Source |

| CAS Number | 669556-53-0 | [1][2][3][4] |

| Chemical Formula | C30H52O11 | [1][2][3] |

| Molecular Weight | 588.73 g/mol | [1][2][3] |

| Description | A PEG-based PROTAC linker. | [1][2][3] |

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5][6]

The linker component is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6][7] PEG linkers, such as the one derived from this compound, are widely used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC, and their flexibility, which can facilitate the optimal orientation of the two ligands for ternary complex formation.[7]

Experimental Protocols

While specific experimental details will vary depending on the target protein and E3 ligase ligands, the following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a linker derived from this compound.

General Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the THP protecting group is removed to reveal a primary alcohol. This alcohol can then be converted into a more reactive functional group, such as a tosylate or a halide, for subsequent nucleophilic substitution with a ligand for either the POI or the E3 ligase. The benzyl-protected end of the linker can then be deprotected (e.g., by hydrogenolysis) to reveal another primary alcohol, which can be similarly activated and coupled to the second ligand.

Step 1: Deprotection of the THP Group

-

Dissolve this compound in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).

-

Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a mild base (e.g., triethylamine).

-

Remove the solvent under reduced pressure and purify the resulting Benzyl-PEG9-alcohol by column chromatography.

Step 2: Functionalization and Coupling to the First Ligand

-

The resulting alcohol is then typically converted to a better leaving group (e.g., tosylate or mesylate) or a functional group suitable for coupling reactions (e.g., an azide for click chemistry).

-

The functionalized linker is then reacted with the first binding ligand (either for the POI or the E3 ligase) under appropriate conditions to form the first covalent bond.

Step 3: Deprotection of the Benzyl Group and Coupling to the Second Ligand

-

The benzyl group on the other end of the linker is removed, commonly by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst).

-

The newly revealed alcohol is functionalized similarly to Step 2.

-

The second binding ligand is then coupled to complete the synthesis of the PROTAC molecule.

Evaluation of PROTAC Activity: Western Blot for Protein Degradation

A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a relevant cell line.

-

Cell Culture and Treatment: Plate a suitable cell line that endogenously expresses the target protein and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of protein degradation at each PROTAC concentration.

Visualizations

PROTAC Mechanism of Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC | DC Chemicals [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

The Role of Long-Chain PEG Linkers in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3][4][5]

While the warhead and E3 ligase ligand provide target specificity and recruit the degradation machinery, respectively, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex—the crucial intermediate for target ubiquitination and subsequent degradation.[6][7]

This technical guide focuses on the mechanism of action of PROTACs incorporating long-chain polyethylene glycol (PEG) linkers. While specific biological data for a PROTAC utilizing the precise Benzyl-PEG9-THP linker is not publicly available within the reviewed scientific literature, this guide will provide a comprehensive overview of the function of long-chain PEG linkers in PROTACs, drawing upon data and protocols from structurally similar and well-characterized examples. The tetrahydropyran (THP) group in this compound is a common protecting group in chemical synthesis and may be absent in the final, biologically active PROTAC, which could contribute to the difficulty in identifying specific data for this exact linker.

Mechanism of Action: The Influence of Long-Chain PEG Linkers

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase, thereby facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. The linker plays a pivotal role in every step of this process.

Long-chain PEG linkers, such as those with nine or more ethylene glycol units, offer several distinct advantages and mechanistic considerations:

-

Enhanced Solubility and Permeability: PROTACs are often large molecules that fall "beyond the Rule of 5," leading to poor aqueous solubility and cell membrane permeability. The hydrophilic nature of PEG linkers can significantly improve the solubility of the entire PROTAC molecule.[6] Furthermore, the flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.[8]

-

Flexibility and Ternary Complex Formation: The flexibility of a long PEG linker provides the necessary degrees of freedom for the warhead and the E3 ligase ligand to bind to their respective proteins simultaneously, even if the binding pockets are distant or have challenging orientations relative to each other. This conformational adaptability is crucial for the formation of a stable and productive ternary complex.[9][10]

-

Optimal Distance for Ubiquitination: The length of the linker is a critical parameter that dictates the distance between the POI and the E3 ligase within the ternary complex. An optimal linker length is required to position a lysine residue on the surface of the POI in close proximity to the active site of the E2 enzyme associated with the E3 ligase, thereby enabling efficient ubiquitin transfer.[6]

Signaling Pathway for PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data for PROTACs with Long-Chain PEG Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize representative data for PROTACs utilizing long-chain PEG linkers to degrade various target proteins.

Table 1: Degradation Data for BCR-ABL Targeting PROTACs with PEG Linkers

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Arg-PEG1-Dasa | BCR-ABL | N-end rule | Single PEG unit | 0.85 | 98.8 | K562 | [1] |

| SNIPER(ABL)-39 | BCR-ABL | IAP (LCL161) | PEG x 3 | Potent | N/A | K562 | [2] |

Table 2: Degradation Data for BRD4 Targeting PROTACs with PEG Linkers

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 1 | BRD4 | Pomalidomide | PEG linker | Potent | N/A | AML cells | [11] |

| PROTAC 12 | BRD4 | Pomalidomide | PEG linker | N/A | N/A | N/A | [11] |

Table 3: Degradation Data for Androgen Receptor (AR) Targeting PROTACs with PEG Linkers

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line | Reference |

| Compound 15 | AR | Nutlin-3 (MDM2) | PEG-based | Weak | N/A | HeLa | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel PROTACs. Below are generalized protocols for key experiments in PROTAC development.

Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Experimental Workflow:

Caption: Workflow for determining PROTAC-mediated protein degradation.

Methodology:

-

Cell Culture: Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation, along with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated POI.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Western Blotting:

-

Wash the beads to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.

-

Conclusion

Long-chain PEG linkers are a valuable tool in the design of effective PROTACs. Their ability to enhance solubility, provide conformational flexibility, and span the required distance for productive ternary complex formation makes them a popular choice in PROTAC development. While the "trial and error" approach to linker design is still prevalent, a deeper understanding of the structural and physicochemical properties of linkers, like the long-chain PEG linkers discussed here, is paving the way for more rational and efficient design of next-generation protein degraders. Future work in computational modeling and structural biology will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the development of PROTACs with superior potency and selectivity.

References

- 1. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 5. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Development: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their unique and advantageous properties. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units (-CH₂CH₂O-). This structure imparts a unique combination of hydrophilicity and conformational flexibility, making them a cornerstone of modern PROTAC design.[1][2][3] Alkyl and PEG chains are the most common motifs in published PROTAC structures, with approximately 55% of linkers containing a PEG motif.[4]

The primary advantages conferred by PEG linkers include:

-

Enhanced Solubility: A major challenge in PROTAC development is the high molecular weight and lipophilicity of the molecules, which often leads to poor aqueous solubility.[5] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving solubility in aqueous environments, which is crucial for formulation, handling, and bioavailability.[2][5][6]

-

Tunable Length and Flexibility: PEG chains are synthetically accessible in various discrete lengths, allowing for systematic optimization of the distance between the two ends of the PROTAC.[6][7] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a stable and productive ternary complex.[8]

-

Biocompatibility: PEG is well-known for its biocompatibility and is used in numerous FDA-approved drugs.

However, it is also important to consider potential drawbacks, such as reduced metabolic stability compared to more rigid alkyl-based linkers and potentially higher synthesis costs.[1]

Impact on Physicochemical Properties and Pharmacokinetics

The composition of the linker profoundly impacts the drug-like properties of a PROTAC. By incorporating PEG motifs, researchers can fine-tune critical physical properties that govern a molecule's behavior in biological systems.[4]

Solubility and Lipophilicity

The inclusion of hydrophilic PEG units is a well-established strategy to counteract the inherent hydrophobicity of the two ligands.[1][9] This allows for the modulation of properties like the topological polar surface area (TPSA) and lipophilicity (LogP), which are key determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[2] Flexible linkers can adopt folded, more compact conformations that shield the PROTAC's polar surface area, creating a "chameleon effect" that facilitates membrane traversal.[2][8] However, an excessive number of PEG units can also decrease cellular uptake, necessitating empirical optimization for each PROTAC system.[2]

The Critical Role of Linker Length in Degradation Efficacy

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).[5][8] The length and flexibility of the PEG linker are paramount to this process.

-

Too Short: A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing the formation of a productive complex.[5]

-

Too Long: An excessively long linker can lead to an entropic penalty upon binding, reducing the stability of the ternary complex. It may also result in the formation of unproductive binary complexes (POI-PROTAC or E3-PROTAC), leading to a "hook effect" where degradation efficiency decreases at higher PROTAC concentrations.[8][10]

The optimal linker length must be determined empirically for each POI-E3 ligase pair to ensure favorable protein-protein interactions that enhance ternary complex stability, a phenomenon known as positive cooperativity.[8]

Quantitative Data on PEG Linker Optimization

The optimization of linker length is a critical step in PROTAC development. The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

The following tables summarize key data, including an example from a study on estrogen receptor-α (ERα) targeting PROTACs, which highlights the significant impact of linker length on degradation potency.[11]

| PROTAC | Linker Composition | Linker Length (atoms) | Target Protein | E3 Ligase | Binding Affinity (IC₅₀, nM) | Degradation (DC₅₀, nM) |

| PROTAC 9 | PEG-based | 9 | ERα | pVHL | ~100 | > 1000 |

| PROTAC 11 | PEG-based | 12 | ERα | pVHL | ~100 | ~100 |

| PROTAC 13 | PEG-based | 16 | ERα | pVHL | ~100 | ~10 |

| PROTAC 14 | PEG-based | 19 | ERα | pVHL | ~100 | ~100 |

| PROTAC 15 | PEG-based | 21 | ERα | pVHL | ~100 | > 1000 |

| Table 1: Impact of PEG Linker Length on ERα Degradation. Data adapted from Cyrus et al. demonstrates that while binding affinity remains similar, degradation potency is highly sensitive to linker length, with a 16-atom linker being optimal in this system.[11] |

| Property | Short PEG Linker (e.g., 2-4 units) | Long PEG Linker (e.g., 8-12 units) | Rationale / Impact |

| Solubility | Moderate Improvement | Significant Improvement | Longer PEG chains impart greater hydrophilicity.[5] |

| Permeability | Potentially Higher | Can Decrease | An optimal length exists before excessive polarity hinders membrane crossing.[2] |

| Degradation (DC₅₀) | Highly Variable | Highly Variable | Must be empirically determined; depends on the specific POI-E3 ligase pair.[10] |

| Risk of "Hook Effect" | Lower | Higher | Longer, more flexible linkers may favor binary over ternary complexes at high concentrations.[8] |

| Synthetic Accessibility | Generally Simpler | More Complex | Synthesis of long, monodisperse PEG linkers can be challenging.[1] |

| Table 2: General Trends in PROTAC Properties Based on PEG Linker Length. |

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the key biological pathways and experimental processes involved in PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the evaluation of PROTACs.

Experimental Protocols

Protocol 1: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol details the most common method for quantifying target protein levels to determine DC₅₀ and Dₘₐₓ values.[12][13][14]

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC compound (stock solution in DMSO).

-

Vehicle control (DMSO).

-

Complete cell culture medium.

-

6-well cell culture plates.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

4x Laemmli sample buffer.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (5% non-fat milk or BSA in TBST).

-

Primary antibody for the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Methodology:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[13]

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle-only control. For DC₅₀ determination, use a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[13][15]

-

Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[13]

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[12][13]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][14]

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[14]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST.

-

-

Detection & Analysis:

-

Apply the ECL substrate to the membrane.[14]

-

Capture the chemiluminescent signal using an imaging system.[13]

-

Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the log of PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[14][15]

-

Protocol 2: Crystal Violet Cell Viability Assay

This protocol provides a simple method to assess the effect of POI degradation on cell proliferation and viability.[15]

Materials:

-

96-well cell culture plates.

-

PROTAC compound and vehicle control.

-

Methanol.

-

0.5% Crystal Violet solution in 25% methanol.

-

Solubilization solution (e.g., 10% acetic acid).

-

96-well plate reader.

Methodology:

-

Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as described above. Incubate for a desired period (e.g., 72 hours).[15]

-

Cell Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the methanol and allow the plate to air dry. Add 50 µL of crystal violet solution to each well and incubate for 20-30 minutes.[15]

-

Washing: Gently wash the plate with water multiple times to remove excess stain and let it air dry completely.[15]

-

Solubilization: Add 100 µL of solubilization solution to each well and shake for 15-30 minutes to dissolve the stain.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~590 nm using a 96-well plate reader. The absorbance is proportional to the number of viable, adherent cells.[15]

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[2] While early approaches often relied on trial-and-error, the field is rapidly advancing toward a more rational, structure-guided linker design paradigm. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, will empower researchers to unlock the full therapeutic potential of targeted protein degradation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on Benzyl-PEG9-THP for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1][2] One of the most promising approaches within TPD is the use of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3][4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional occupancy-driven inhibitors.[4]

The Role of Linkers in PROTAC Design and Benzyl-PEG9-THP

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide flexibility to achieve a productive ternary complex formation.[5][7]

This compound is a PEG-based PROTAC linker.[8] Its structure consists of:

-

A benzyl group , which can provide some conformational restriction and may engage in pi-stacking interactions with residues on the E3 ligase or target protein.[5]

-

A PEG9 chain , a nine-unit polyethylene glycol spacer, which imparts hydrophilicity and flexibility.[7][8]

-

A tetrahydropyran (THP) group , which is a common protecting group for alcohols in organic synthesis.[9][10] In the context of the commercially available this compound linker, the THP group likely protects a hydroxyl functionality that is deprotected during the PROTAC synthesis to allow for conjugation to either the POI ligand or the E3 ligase ligand.[9][10]

Mechanism of Action: The Ubiquitin-Proteasome System Hijacked by PROTACs

The canonical pathway of PROTAC-mediated protein degradation involves several key steps, as illustrated in the signaling pathway diagram below.

Caption: PROTAC-mediated targeted protein degradation pathway.

Quantitative Data Presentation

Table 1: Illustrative Degradation Efficiency of a BRD4-Targeting PROTAC with a PEG Linker

| Parameter | Value | Cell Line |

| DC50 (nM) | 1.8 | 22Rv1 |

| Dmax (%) | >95 | 22Rv1 |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved. (Data is illustrative and based on known performance of potent BRD4 degraders).

Table 2: Illustrative Binding Affinities of a BET Degrader PROTAC (e.g., MZ1)

| Binding Interaction | KD (nM) |

| PROTAC to BRD4 (Target Protein) | 17 |

| PROTAC to VHL (E3 Ligase) | 66 |

| Ternary Complex (BRD4-PROTAC-VHL) | 4.4 |

KD: Dissociation constant, a measure of binding affinity (lower KD indicates stronger binding). (Data is illustrative and based on published data for the well-characterized PROTAC MZ1).

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the evaluation of PROTACs.

Experimental Workflow for PROTAC Evaluation

Caption: General experimental workflow for PROTAC development and evaluation.

Protocol 1: Synthesis of a PROTAC using a PEG-based Linker (Illustrative)

This protocol describes a general strategy for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand with a bifunctional PEG linker.

Materials:

-

POI ligand with a suitable functional group (e.g., amine or carboxylic acid)

-

E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

-

This compound (deprotected to reveal a reactive hydroxyl or converted to another functional group)

-

Coupling reagents (e.g., HATU, HOBt)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., silica gel, HPLC columns)

Procedure:

-

Deprotection of the Linker (if necessary): The THP protecting group on this compound is removed under acidic conditions (e.g., with p-toluenesulfonic acid in an appropriate solvent) to reveal a primary alcohol.[9][10] This alcohol can then be functionalized (e.g., converted to a carboxylic acid or an amine) for subsequent coupling reactions.

-

Amide Coupling (Example): a. Dissolve the functionalized Benzyl-PEG9 linker (1.0 eq) and the POI ligand (or E3 ligase ligand, 1.0 eq) in anhydrous DMF. b. Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC.

-

Second Coupling Reaction: a. Repeat the amide coupling procedure with the product from the previous step and the second ligand (E3 ligase ligand or POI ligand). b. Purify the final PROTAC molecule using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Protocol 2: Cellular Protein Degradation Assay via Western Blot

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.

-

Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the corresponding loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[11]

Protocol 3: In Vitro Ternary Complex Formation Assay (Illustrative - Pull-down)

This assay confirms the ability of a PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.[12]

Materials:

-

Recombinant His-tagged POI

-

Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

PROTAC

-

Ni-NTA agarose beads

-

Wash buffer and elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Complex Formation: a. In a microcentrifuge tube, combine the His-tagged POI, the E3 ligase complex, and the PROTAC at desired concentrations in binding buffer. b. Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

-

Pull-down: a. Add Ni-NTA agarose beads to the mixture and incubate for another 1-2 hours at 4°C to capture the His-tagged POI and any interacting proteins. b. Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.

-

Elution and Analysis: a. Elute the protein complexes from the beads using elution buffer (containing imidazole). b. Analyze the eluate by SDS-PAGE and Western blotting, probing for both the POI and a component of the E3 ligase complex. The presence of the E3 ligase in the eluate in a PROTAC-dependent manner confirms the formation of the ternary complex.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[13]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase complex

-

Recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

PROTAC

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents (including an anti-ubiquitin antibody)

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine E1, E2, E3 ligase, ubiquitin, ATP, and the POI in the ubiquitination reaction buffer. b. Add the PROTAC at various concentrations (include a no-PROTAC control).

-

Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours.

-

Analysis: a. Stop the reaction by adding Laemmli sample buffer and boiling the samples. b. Analyze the samples by SDS-PAGE and Western blotting. c. Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should be observed in the presence of a functional PROTAC. Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating the target protein.[3]

Conclusion

This compound represents a valuable tool in the expanding chemical toolbox for the synthesis of PROTACs. Its PEG component offers favorable physicochemical properties, while the benzyl and THP moieties provide synthetic handles for constructing these complex molecules. While specific performance data for PROTACs incorporating this exact linker are not yet widely published, the established principles of PROTAC design and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to explore its potential in the exciting field of targeted protein degradation. The continued optimization of linkers like this compound will be crucial in developing the next generation of highly potent and selective protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multistep organic synthesis. Its adoption stems from its low cost, ease of introduction, and general stability in non-acidic environments, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the THP protecting group, covering its mechanism of action, stability profile, and detailed experimental protocols for its application and removal.

Core Function and Mechanism

The primary function of the THP group is to mask the reactivity of alcohols, preventing them from participating in unwanted side reactions.[4] The protection process involves converting the alcohol into a THP ether, which is a type of acetal.[5][6] This transformation renders the oxygen atom significantly less nucleophilic and removes the acidic proton of the hydroxyl group.[4][5]

The formation of a THP ether is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[4][5] The mechanism proceeds via protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon adjacent to the ring oxygen. A final deprotonation step yields the THP ether and regenerates the acid catalyst.[5]

Caption: Mechanism of THP Protection of an Alcohol.

A key consideration during protection is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring. If the alcohol substrate is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis (e.g., NMR).[1][5]

The removal of the THP group is essentially the reverse of the protection reaction: an acid-catalyzed hydrolysis of the acetal.[5][6] The process begins with the protonation of the ether oxygen derived from the pyran ring. This is followed by the elimination of the alcohol (R-OH) to regenerate the stable oxocarbenium ion intermediate. Finally, nucleophilic attack by a solvent molecule, such as water or an alcohol, on the carbocation followed by deprotonation yields 5-hydroxypentanal (in the case of water) or a substituted THP derivative, along with the desired deprotected alcohol.[5]

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

Stability and Orthogonality

THP ethers exhibit a distinct stability profile that defines their utility in synthesis. They are orthogonal to a wide range of common reagents, allowing for selective transformations at other sites of a molecule.

| Reagent Class | Stability of THP Ether | Conditions |

| Strong Bases | Stable | Conditions for ester hydrolysis (e.g., KOH, NaOH).[1] |

| Organometallics | Stable | Grignard reagents (RMgX), organolithiums (RLi) below 0°C.[1][7] |

| Metal Hydrides | Stable | LiAlH₄, NaBH₄ in the absence of Lewis acids.[1] |

| Acylating/Alkylating Agents | Stable | Acyl chlorides, alkyl halides under basic or neutral conditions.[7][8] |

| Oxidizing/Reducing Agents | Generally Stable | Stable to many common oxidizing and reducing agents.[7][9] |

| Acids (Brønsted & Lewis) | Labile | Cleaved by mild acids like acetic acid, TsOH, PPTS, HCl.[1][3][5] |

| Fluoride Ions | Stable | Orthogonal to silyl ether deprotection conditions (e.g., TBAF). |

This stability profile makes the THP group complementary to other protecting groups. For instance, a THP ether can remain intact while a silyl ether (like TBS) is cleaved with fluoride, or while an ester is saponified with a strong base. Conversely, the THP group can be selectively removed under mild acidic conditions that leave many silyl ethers, benzyl ethers, and esters unaffected.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the protection of an alcohol as a THP ether and its subsequent deprotection.

This protocol describes the acid-catalyzed protection of a primary alcohol using 3,4-dihydropyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that minimizes side reactions.[10][11]

-

Reagents and Materials:

-

Procedure:

-

Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Add DHP (1.2 equiv) to the solution, followed by a catalytic amount of PPTS (0.05 equiv).[11]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours). If the reaction is sluggish, a small additional portion of DHP may be added.[5]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure THP ether.[10]

-

This protocol details the acidic hydrolysis of a THP ether using a catalytic amount of p-toluenesulfonic acid (TsOH) in an alcohol solvent, a common and effective method for cleavage.[3][11]

-

Reagents and Materials:

-

THP-protected alcohol (1.0 equiv)

-

Methanol or Ethanol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)[11]

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the THP-protected alcohol (1.0 equiv) in methanol in a round-bottom flask.[11]

-

Add a catalytic amount of TsOH·H₂O (0.1 equiv).[11]

-

Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.[11]

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the solution is basic.[11]

-

Remove the bulk of the methanol under reduced pressure.[11]

-

Add water to the residue and extract the product with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography if necessary.

-

General Experimental Workflow

The application of the THP protecting group in a synthetic sequence follows a logical workflow, from the selection of the protection strategy to the final deprotection step.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

The Strategic Application of Benzyl-PEG9-THP in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of drug discovery, the development of novel therapeutic modalities is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy for targeted protein degradation. The efficacy of a PROTAC molecule is critically dependent on the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides an in-depth exploration of Benzyl-PEG9-THP, a polyethylene glycol (PEG)-based linker, and its applications in the design and synthesis of PROTACs. We will delve into its physicochemical properties, provide generalized experimental protocols for its use, and illustrate its role in the broader context of targeted protein degradation.

Introduction to this compound as a PROTAC Linker

This compound is a heterobifunctional linker designed for use in the synthesis of PROTACs.[1] Its structure comprises a nine-unit polyethylene glycol (PEG9) chain, which imparts favorable solubility and pharmacokinetic properties. The linker is flanked by a benzyl (Bn) ether group and a tetrahydropyranyl (THP) ether group. These protecting groups allow for the sequential and controlled conjugation of the linker to the target protein ligand and the E3 ligase ligand.

The PEG component of the linker is crucial for modulating the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The length of the PEG chain is a critical parameter in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design.

| Property | Value | Reference |

| Molecular Formula | C30H52O11 | [1] |

| Molecular Weight | 588.73 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Powder at -20°C for 3 years, 4°C for 2 years. In solvent at -80°C for 6 months, -20°C for 1 month. | [1] |

Role in PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to serve as the bridge in a PROTAC molecule, physically linking a target protein to an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols are highly dependent on the nature of the target ligand and E3 ligase ligand, the following provides a generalized workflow for the incorporation of this compound into a PROTAC molecule.

Deprotection of the THP Group

The THP group is labile under acidic conditions and can be selectively removed to reveal a primary alcohol.

Materials:

-

This compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add acetic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Benzyl-PEG9-OH by silica gel column chromatography.

Functionalization of the Primary Alcohol

The exposed primary alcohol can be converted into a more reactive functional group, such as a tosylate or mesylate, for subsequent nucleophilic substitution, or oxidized to an aldehyde or carboxylic acid for reductive amination or amide coupling, respectively.

Caption: Generalized synthetic workflow for PROTAC synthesis.

Coupling to the First Ligand

The activated linker is then reacted with the first binding ligand (either for the target protein or the E3 ligase) through an appropriate chemical reaction (e.g., SN2, amide coupling, reductive amination).

Deprotection of the Benzyl Group

The benzyl group is typically removed via hydrogenolysis (e.g., using H2 gas and a palladium catalyst) to yield a primary alcohol.

Materials:

-

Ligand 1-Linker-Bn conjugate

-

Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the Ligand 1-Linker-Bn conjugate in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of Pd/C.

-

Stir the mixture under an atmosphere of hydrogen gas until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Final Coupling to the Second Ligand

The newly exposed hydroxyl group is then functionalized and coupled to the second ligand using similar chemical strategies as described in sections 4.2 and 4.3 to yield the final PROTAC molecule.

Conclusion

This compound represents a versatile and valuable tool in the arsenal of medicinal chemists and drug discovery scientists working on the development of PROTACs. Its well-defined structure, featuring a flexible PEG spacer and orthogonal protecting groups, allows for the systematic and controlled synthesis of these complex heterobifunctional molecules. While the optimal linker is always target- and system-dependent, the properties of this compound make it an excellent starting point and a key component in the construction of libraries of PROTACs for the targeted degradation of disease-relevant proteins. Further research and publication of specific applications of this linker will undoubtedly provide more detailed insights into its full potential in driving the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG9-THP in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the efficacy, solubility, and cell permeability of the PROTAC.[3] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility for optimal ternary complex formation.[3][4]

This document provides detailed application notes and protocols for the use of Benzyl-PEG9-THP , a PEG-based linker, in the synthesis of PROTACs. This compound features two orthogonally protected hydroxyl groups, a benzyl ether and a tetrahydropyranyl (THP) ether, allowing for a stepwise and controlled synthesis strategy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₅₂O₁₁ |

| Molecular Weight | 588.73 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, and other common organic solvents |

| Storage | Store at -20°C for long-term stability |

PROTAC Synthesis Strategy using this compound

The presence of two distinct protecting groups on the PEG9 linker allows for a flexible and sequential approach to PROTAC synthesis. The general strategy involves:

-

Selective Deprotection: One of the hydroxyl groups is selectively deprotected, leaving the other protected. The choice of which group to deprotect first depends on the desired synthetic route and the stability of the POI and E3 ligase ligands to the deprotection conditions.

-

Functionalization and First Coupling: The newly revealed hydroxyl group is functionalized (e.g., converted to a tosylate, mesylate, or carboxylic acid) and then coupled to either the POI ligand or the E3 ligase ligand.

-

Second Deprotection: The remaining protecting group on the linker is removed.

-

Second Coupling: The second hydroxyl group is functionalized and coupled to the other ligand (E3 ligase or POI, respectively), completing the PROTAC synthesis.

Experimental Protocols

Protocol 1: Selective Deprotection of the THP Ether

This protocol describes the selective removal of the tetrahydropyranyl (THP) group, leaving the benzyl group intact. This method is advantageous when the subsequent reaction conditions are not compatible with a free benzyl group or when the benzyl group is desired for later-stage deprotection. A mild and efficient method for this transformation utilizes lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO).[5]

Materials:

-

This compound

-

Lithium chloride (LiCl)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMSO.

-

Add LiCl (5 equivalents) and deionized water (10 equivalents) to the solution.

-

Stir the mixture under a nitrogen atmosphere and heat to 90°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with deionized water and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude Benzyl-PEG9-OH.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Selective Deprotection of the Benzyl Ether

This protocol details the removal of the benzyl (Bn) group via catalytic hydrogenolysis, a common and effective method that typically leaves the THP group untouched under controlled conditions.[6]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

-

Celite

Procedure:

-

Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Flush the flask with nitrogen and then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) or add a hydrogen transfer reagent like ammonium formate (3-5 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-8 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude THP-PEG9-OH.

-

The crude product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 3: Linker Functionalization and Coupling to a Ligand (Amide Bond Formation)

This protocol describes the conversion of the deprotected hydroxyl group to a carboxylic acid, followed by amide coupling to an amine-functionalized POI or E3 ligase ligand.

Part A: Oxidation of the Alcohol to a Carboxylic Acid

Materials:

-

Mono-protected PEG9-OH (from Protocol 1 or 2)

-

Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidizing agents (e.g., TEMPO/bleach)

-

Acetone

-

Isopropanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Hydrochloric acid (1M)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the mono-protected PEG9-OH in acetone and cool to 0°C.

-

Slowly add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at 0°C for 1-2 hours.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Dilute the mixture with water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with 1M HCl to pH ~3 and extract with DCM.

-

Combine the acidic organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid-functionalized linker.

Part B: Amide Coupling

Materials:

-

Carboxylic acid-functionalized linker (from Part A)

-

Amine-functionalized POI or E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid-functionalized linker (1 equivalent) and the amine-functionalized ligand (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution.

-

Add HATU or HBTU (1.2 equivalents) and stir the reaction at room temperature.

-

Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting PROTAC precursor by preparative HPLC.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4] The following tables summarize representative data on the effect of PEG linker length on the degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) of PROTACs targeting different proteins. While specific data for a PEG9 linker may vary depending on the target and ligands, the trends observed highlight the importance of linker optimization.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| dBET1 | 4-PEG units | ~8 | >95 | [7] |

| Analog 1 | 2-PEG units | >1000 | <20 | Fictionalized Data |

| Analog 2 | 6-PEG units | ~15 | >90 | Fictionalized Data |

| Analog 3 | 9-PEG units | ~5 | >98 | Hypothetical Optimized |

| Analog 4 | 12-PEG units | ~25 | >90 | Fictionalized Data |

Table 2: Effect of PEG Linker Length on BTK Degradation

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| P13I | 5-PEG units | 8.1 | >90 | [2] |

| Analog 5 | 3-PEG units | 50 | ~70 | Fictionalized Data |

| Analog 6 | 9-PEG units | 1.2 | >95 | Hypothetical Optimized |

| Analog 7 | 11-PEG units | 3.5 | >95 | Fictionalized Data |